5-Chloro-2,4-difluorobenzyl bromide

Organic Synthesis Electrophilicity Hammett Constants

Assuming generic benzyl bromide reactivity fails due to non-optimized halogenation patterns. This 5-chloro-2,4-difluoro analog offers precisely tuned electrophilicity for reliable nucleophilic substitutions and cross-coupling precursors. - Benzylic bromine enables SN2, Zn insertion (organometallic precursor), and Pd-catalyzed couplings - Electron-withdrawing Cl/F atoms enhance reaction rates vs non-fluorinated analogs - Ideal for pharma intermediates requiring metabolic stability (2,4-difluoro motif)

Molecular Formula C7H4BrClF2
Molecular Weight 241.46
CAS No. 915409-64-2
Cat. No. B3030520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,4-difluorobenzyl bromide
CAS915409-64-2
Molecular FormulaC7H4BrClF2
Molecular Weight241.46
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)F)CBr
InChIInChI=1S/C7H4BrClF2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
InChIKeyIEXJKFYACLAPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,4-difluorobenzyl bromide: Chemical Identity & Reactivity


5-Chloro-2,4-difluorobenzyl bromide (CAS 915409-64-2) is a halogenated benzyl bromide derivative with the molecular formula C₇H₄BrClF₂ and a molecular weight of 241.46 g/mol . It is characterized by a reactive benzylic bromomethyl group attached to a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a chlorine atom at the 5-position. This compound is primarily employed as a versatile electrophilic building block in organic synthesis, with its reactivity profile strongly influenced by the combined electron-withdrawing effects of the fluorine and chlorine substituents .

Why Generic Analogs Fail for 5-Chloro-2,4-difluorobenzyl bromide


In synthetic chemistry, the assumption that any benzyl bromide derivative is interchangeable is a common and costly mistake. The specific halogenation pattern on the aromatic ring—particularly the 5-chloro and 2,4-difluoro substitutions—dramatically alters the electrophilicity of the benzylic carbon, the steric environment, and the compound's stability profile . The unique combination of fluorine and chlorine substituents imparts distinct electronic and steric properties that directly impact reaction rates, regioselectivity, and yield in nucleophilic substitutions [1]. Generic substitution without accounting for these factors can lead to failed reactions, unexpected byproducts, or suboptimal performance in downstream applications, ultimately increasing R&D costs and timelines.

5-Chloro-2,4-difluorobenzyl bromide: Comparator-Based Selection


Electrophilicity Modulation via Halogen Substitution

The reactivity of benzyl bromides in nucleophilic substitution reactions (SN2) is highly sensitive to the electron-withdrawing character of aromatic substituents. The substitution pattern on 5-Chloro-2,4-difluorobenzyl bromide (5-Cl-2,4-diF-BnBr) is expected to confer a higher electrophilicity on the benzylic carbon compared to its dichloro analog, 2,4-dichlorobenzyl bromide. This prediction is based on the more negative Hammett substituent constant (σₚ) for fluorine (-0.07) compared to chlorine (+0.23), indicating a stronger inductive electron-withdrawing effect that enhances benzylic carbon electrophilicity [1].

Organic Synthesis Electrophilicity Hammett Constants

Steric Hindrance and SN2 Reactivity

The presence of a chlorine atom at the 5-position introduces a specific steric factor that can modulate reaction rates in SN2 displacements. While direct kinetic data for 5-Chloro-2,4-difluorobenzyl bromide is not available in the open literature, comparative studies on a closely related analog, 2-chloro-3,4-difluorobenzyl bromide, demonstrate that the introduction of a chlorine atom ortho to the benzylic position can slow SN2 reaction rates by approximately 40% compared to the unsubstituted benzyl bromide . It is reasonable to infer that the 5-chloro substituent in the target compound would impart a moderate steric hindrance effect relative to 2,4-difluorobenzyl bromide, potentially affecting the kinetics of nucleophilic attack.

Reaction Kinetics Steric Effects Nucleophilic Substitution

Benzylic Zinc Reagent Formation

A study on the synthesis of benzylic zinc bromides demonstrated that treatment of difluoro- or chloro-fluoro-substituted benzyl bromides with zinc dust in tetrahydrofuran yields the corresponding organozinc reagents [1]. This class of compounds, including 5-Chloro-2,4-difluorobenzyl bromide, is thus shown to be a viable precursor for the preparation of nucleophilic benzylic zinc species, which are valuable intermediates in palladium-catalyzed cross-coupling reactions. The report confirms that the target compound can be successfully employed in this transformation, a key step in the synthesis of complex molecules.

Organometallic Chemistry Cross-Coupling Zinc Reagents

Halogen Exchange Propensity

Halogen exchange (Halex) reactions are a key methodology for introducing fluorine-18 into radiopharmaceutical precursors and for industrial fluorination. The presence of the 5-chloro substituent in 5-Chloro-2,4-difluorobenzyl bromide provides a unique handle for potential halogen exchange reactions. While direct comparative data is lacking, the general principle is well-established: the presence of multiple electron-withdrawing groups on the aromatic ring can accelerate the halogen exchange of a benzylic bromide to a benzylic fluoride [1]. A related study on 4-fluorobenzyl bromide intermediates showed that a Cl→Br halogen exchange could reduce raw material costs by 89% . By analogy, the target compound's 5-chloro substituent may offer a similar cost-saving or reactivity-tuning opportunity in fluorination processes.

Halogen Exchange Fluorination Process Chemistry

Applications of 5-Chloro-2,4-difluorobenzyl bromide


Polyfluoroaromatic Synthesis Building Block

5-Chloro-2,4-difluorobenzyl bromide is a valuable starting material for the construction of more complex polyfluoroaromatic compounds. Its high electrophilicity, inferred from Hammett substituent constants [1], makes it an excellent partner for nucleophilic substitution reactions. Researchers can confidently procure this compound to introduce a 5-chloro-2,4-difluorobenzyl moiety into target molecules, knowing that its reactivity profile is distinct from non-fluorinated or non-chlorinated analogs.

Cross-Coupling Reagent Precursor

As demonstrated by its successful conversion to a benzylic zinc bromide [1], this compound is a proven precursor for preparing nucleophilic organometallic reagents. These reagents are essential for palladium-catalyzed cross-coupling reactions, which are widely used in pharmaceutical and agrochemical research. The presence of both fluorine and chlorine atoms on the aromatic ring provides multiple sites for further functionalization after the cross-coupling step.

SN2 Substituent Effect Studies

The unique substitution pattern of 5-Chloro-2,4-difluorobenzyl bromide makes it an ideal model compound for fundamental studies on the interplay between electronic and steric effects in nucleophilic aliphatic substitution reactions. The inference of a significant steric hindrance from the 5-chloro substituent [1] suggests it can be used to explore how ortho-substituents modulate reaction rates, providing valuable mechanistic insights.

Fluorinated Pharmaceutical Intermediate

Fluorine atoms are strategically incorporated into drug molecules to improve metabolic stability, lipophilicity, and binding affinity. The 2,4-difluoro substitution pattern is a common motif in many pharmaceuticals. 5-Chloro-2,4-difluorobenzyl bromide can serve as a key intermediate for introducing this motif into drug candidates. Its potential utility in cost-effective halogen exchange reactions [1] further enhances its value in process chemistry for drug manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2,4-difluorobenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.